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molecular formula C9H8F3NO2 B1303475 Methyl 2-methyl-6-(trifluoromethyl)nicotinate CAS No. 205582-88-3

Methyl 2-methyl-6-(trifluoromethyl)nicotinate

Cat. No. B1303475
M. Wt: 219.16 g/mol
InChI Key: NEBSPXCPFDLIHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06890885B2

Procedure details

6.68 g (0.0305 mol) of 2-methyl-6-trifluoromethyl-nicotinic acid methyl ester (prepared in the manner described in Heterocycles, 46, 129 (1997)) are dissolved in 250 ml of methanol/water (3:1 mixture) and 1.92 g (0.046 mol) of lithium hydroxide hydrate are added in portions at a temperature of 22° C. After 4 hours at 22° C., the reaction mixture is added to ethyl acetate and 2N hydrochloric acid; the organic phase is washed three times with water, dried over sodium sulfate and concentrated by evaporation, and the residue is triturated with a small amount of hexane. After filtering, 5.69 g (90% of theory) of the expected 2-methyl-6-trifluoromethyl-nicotinic acid having a melting point of 147-149° C. are obtained.
Quantity
6.68 g
Type
reactant
Reaction Step One
Name
lithium hydroxide hydrate
Quantity
1.92 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Heterocycles
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:15])[C:4]1[CH:9]=[CH:8][C:7]([C:10]([F:13])([F:12])[F:11])=[N:6][C:5]=1[CH3:14].O.[OH-].[Li+].C(OCC)(=O)C.Cl>CO.O>[CH3:14][C:5]1[N:6]=[C:7]([C:10]([F:13])([F:11])[F:12])[CH:8]=[CH:9][C:4]=1[C:3]([OH:15])=[O:2] |f:1.2.3,6.7|

Inputs

Step One
Name
Quantity
6.68 g
Type
reactant
Smiles
COC(C1=C(N=C(C=C1)C(F)(F)F)C)=O
Step Two
Name
lithium hydroxide hydrate
Quantity
1.92 g
Type
reactant
Smiles
O.[OH-].[Li+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Heterocycles
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Five
Name
Quantity
250 mL
Type
solvent
Smiles
CO.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the organic phase is washed three times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
the residue is triturated with a small amount of hexane
FILTRATION
Type
FILTRATION
Details
After filtering

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC1=C(C(=O)O)C=CC(=N1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.69 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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